Cyclopropyl(4-methoxyphenyl)methanol chemical structure
Cyclopropyl(4-methoxyphenyl)methanol chemical structure
Technical Guide: Cyclopropyl(4-methoxyphenyl)methanol
Executive Summary
Cyclopropyl(4-methoxyphenyl)methanol (also known as α-cyclopropyl-4-methoxybenzyl alcohol) is a critical secondary alcohol intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure combines a strained cyclopropyl ring with an electron-rich p-anisyl moiety, linked by a chiral hydroxyl-bearing carbon.
This guide addresses a common ambiguity in the field: the distinction between this secondary alcohol and its quaternary isomer, [1-(4-methoxyphenyl)cyclopropyl]methanol. We provide validated protocols for its asymmetric synthesis, analyze its acid-sensitive reactivity profile (specifically the cyclopropylcarbinyl rearrangement), and evaluate its utility as a pharmacophore scaffold.
Part 1: Structural Analysis & Physicochemical Properties
Structural Definition & Isomerism
Researchers must distinguish the target molecule from its quaternary isomer, which often shares similar search indexing but possesses vastly different reactivity.
| Feature | Target Molecule | Common Isomer (Impurity) |
| IUPAC Name | Cyclopropyl(4-methoxyphenyl)methanol | [1-(4-methoxyphenyl)cyclopropyl]methanol |
| Structure Type | Secondary Alcohol | Primary Alcohol (Quaternary Center) |
| Connectivity | Ar–CH(OH)–Cyclopropyl | Ar–C(Cyclopropyl)–CH₂OH |
| Chirality | Yes (1 Chiral Center) | No (Achiral) |
| Reactivity Risk | High (Carbocation Rearrangement) | Low (Stable to mild acid) |
Physicochemical Profile
The cyclopropyl group acts as a "pseudo-unsaturated" system due to the Walsh orbitals of the strained ring, which can conjugate with the adjacent aromatic pi-system.
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Lipophilicity (LogP): ~2.1 (Estimated). The cyclopropyl group increases lipophilicity compared to an isopropyl group, improving membrane permeability.
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Electronic Effects: The 4-methoxy group (p-anisyl) is a strong electron donor ($ \sigma_p = -0.27 $), significantly stabilizing the benzylic carbocation intermediate. This makes the molecule highly susceptible to acid-catalyzed dehydration or rearrangement.
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Conformation: The "bisected" conformation is preferred, where the benzylic C-H bond aligns with the cyclopropyl ring plane, maximizing orbital overlap.
Part 2: Synthetic Architectures & Process Optimization
We present two primary routes: Grignard Addition (for racemic scaffolds) and Corey-Bakshi-Shibata (CBS) Reduction (for enantiopure targets).
Route A: Grignard Addition (Racemic)
This is the most direct route for generating the racemic alcohol for initial SAR (Structure-Activity Relationship) studies.
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Reagents: Cyclopropylmagnesium bromide (0.5 M in THF) + 4-Methoxybenzaldehyde (p-Anisaldehyde).
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Critical Control Point: Temperature must be maintained < 0°C during addition to prevent Wurtz-type coupling or ring opening of the cyclopropyl Grignard.
Protocol:
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Charge a flame-dried flask with 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF under $ N_2 $.
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Cool to -5°C.
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Add cyclopropylmagnesium bromide (1.2 eq) dropwise over 30 minutes.
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Causality: Slow addition prevents local exotherms that could trigger radical side reactions common with cyclopropyl halides.
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Quench with saturated $ NH_4Cl $. Do not use HCl , as this will instantly trigger rearrangement (see Part 3).
Route B: Asymmetric CBS Reduction (Enantioselective)
For clinical candidates, the (R)- or (S)-enantiomer is required. The ketone precursor, Cyclopropyl 4-methoxyphenyl ketone (CAS 7152-03-6) , is reduced using a chiral oxazaborolidine catalyst.
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Reagents: Cyclopropyl 4-methoxyphenyl ketone, (R)-Me-CBS catalyst, Borane-THF complex.
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Mechanism: The CBS catalyst activates $ BH_3 $ and coordinates the ketone, differentiating the re and si faces via steric bulk.[1][2]
Protocol:
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Dissolve (R)-Me-CBS catalyst (10 mol%) in THF.
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Add $ BH_3 \cdot THF $ (0.6 eq).
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Add ketone solution slowly over 1 hour at -20°C.
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Self-Validating Step: Monitor consumption of ketone by HPLC. If conversion stalls, add 5 mol% more $ BH_3 $, not catalyst.
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Quench with MeOH carefully to destroy excess borane.
Synthetic Workflow Diagram
Figure 1: Parallel synthetic strategies for accessing racemic and enantiopure cyclopropyl carbinols.
Part 3: Reactivity Profile & Stability Risks
The defining feature of Cyclopropyl(4-methoxyphenyl)methanol is its sensitivity to acid, leading to the Cyclopropylcarbinyl Rearrangement .
The Rearrangement Mechanism
Upon protonation of the hydroxyl group, water leaves to form a secondary carbocation.
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Cation Formation: The cation is stabilized by the p-methoxy group (resonance) and the cyclopropyl ring (bisected overlap).
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Ring Expansion: The strain energy of the cyclopropyl ring (~27.5 kcal/mol) drives the rearrangement. The C-C bond of the ring acts as a nucleophile, shifting to form a homoallylic cation.
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Trapping: The resulting homoallylic cation is trapped by nucleophiles (e.g., water, halides) to form linear alkene products.
Implication for Handling:
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Solvents: Avoid acidic chloroform ($ CHCl_3 $) which often contains HCl traces. Use $ CDCl_3 $ treated with basic alumina for NMR.
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Purification: Silica gel is slightly acidic and can degrade the product. Pre-treat silica with 1% Triethylamine (Et3N) before chromatography.
Rearrangement Pathway Diagram
Figure 2: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway leading to ring-opened byproducts.
Part 4: Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups.
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Metabolic Blockade: The C-H bonds of the cyclopropyl ring are stronger (approx. 106 kcal/mol) than acyclic alkyl C-H bonds. This reduces the rate of oxidation by Cytochrome P450 enzymes (CYP3A4), potentially extending the half-life ($ t_{1/2} $) of the drug candidate.
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Rigidity: The ring locks the conformation of the side chain, reducing the entropic penalty of binding to the target protein receptor.
Pharmacophore Examples
This scaffold appears in various antiviral and antidepressant research programs. The 4-methoxy group is often a site for further optimization (e.g., replacing -OMe with -F or -Cl to block O-demethylation).
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1][3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3] Journal of the American Chemical Society.[1]
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Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations. Advances in Physical Organic Chemistry.
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
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PubChem Compound Summary. (2023). Cyclopropyl 4-methoxyphenyl ketone (Precursor Data). National Library of Medicine.
- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Grignard and Rearrangement mechanisms).
